molecular formula C18H21N5O2 B6671632 N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

Cat. No.: B6671632
M. Wt: 339.4 g/mol
InChI Key: BFXIRFYNWZRJKX-YVEFUNNKSA-N
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Description

“N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-23-15(4-7-22-23)17-12(5-8-25-17)10-20-16(24)9-13-11-21-18-14(13)3-2-6-19-18/h2-4,6-7,11-12,17H,5,8-10H2,1H3,(H,19,21)(H,20,24)/t12-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXIRFYNWZRJKX-YVEFUNNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCO2)CNC(=O)CC3=CNC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CNC(=O)CC3=CNC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide” involves several steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.

    Introduction of the pyrazole group: The pyrazole moiety can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the pyrrolopyridine group: This step involves the formation of the pyrrolopyridine ring system, which can be synthesized through a multi-step process involving cyclization and functional group transformations.

    Coupling reactions: The final step involves coupling the different fragments together using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrolopyridine rings.

    Reduction: Reduction reactions can be performed on the oxolane ring and the amide group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole and pyrrolopyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science: Potential use in the development of novel polymers or organic electronic materials.

Biology

    Biological Probes: Used as a probe to study biological pathways and interactions.

    Enzyme Inhibitors: Potential application as an inhibitor of specific enzymes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostics: Used in the development of diagnostic tools and assays.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Application in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of “N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

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